2-(Furan-2-YL)-5-methylbenzoic acid

Physicochemical Characterization Regioisomer Differentiation Medicinal Chemistry Building Blocks

2-(Furan-2-YL)-5-methylbenzoic acid (CAS 1261928-08-8) is a synthetic, biaryl organic compound classified as a furan-substituted benzoic acid derivative. Its structure features a benzoic acid core with a methyl substituent at the 5-position and a furan-2-yl ring at the 2-position, giving it a molecular formula of C12H10O3 and a molecular weight of 202.20 g/mol.

Molecular Formula C12H10O3
Molecular Weight 202.21 g/mol
CAS No. 1261928-08-8
Cat. No. B6395630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-2-YL)-5-methylbenzoic acid
CAS1261928-08-8
Molecular FormulaC12H10O3
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CC=CO2)C(=O)O
InChIInChI=1S/C12H10O3/c1-8-4-5-9(10(7-8)12(13)14)11-3-2-6-15-11/h2-7H,1H3,(H,13,14)
InChIKeyDMFIMMYABWXKDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Furan-2-YL)-5-methylbenzoic acid (CAS 1261928-08-8): A Research-Grade Furan-Aryl Carboxylic Acid Building Block


2-(Furan-2-YL)-5-methylbenzoic acid (CAS 1261928-08-8) is a synthetic, biaryl organic compound classified as a furan-substituted benzoic acid derivative. Its structure features a benzoic acid core with a methyl substituent at the 5-position and a furan-2-yl ring at the 2-position, giving it a molecular formula of C12H10O3 and a molecular weight of 202.20 g/mol . The compound is listed in the PubChem database (CID 53224770) with computed physicochemical properties, including an XLogP3-AA of 2.5 and a topological polar surface area of 50.4 Ų, suggesting moderate lipophilicity and potential for membrane permeability [1]. It is commercially available for research purposes at a typical purity of 95% .

Structural Specificity of 2-(Furan-2-YL)-5-methylbenzoic acid: Why Positional Isomers and Heterocycle Analogs Are Not Interchangeable


The scientific utility of 2-(Furan-2-YL)-5-methylbenzoic acid is intrinsically tied to its precise regiochemistry, where the methyl group is located at the 5-position of the benzoic acid ring and the furan ring is attached at the 2-position. Closely related positional isomers, such as 2-(furan-2-yl)-6-methylbenzoic acid (CAS 1261952-35-5), share the same molecular formula but differ in the methyl group's placement, which can significantly alter molecular shape, electronic distribution, and binding interactions in biological or catalytic systems. Similarly, heterocycle-swapped analogs like 5-methyl-2-(thiophen-2-yl)benzoic acid (CAS 1261960-74-0) introduce a sulfur atom, changing both polarity and potential metabolic stability. Generic substitution without empirical validation risks introducing uncharacterized variables into structure-activity relationship (SAR) studies, chemical biology probes, or synthetic methodology development. However, it must be noted that no published, peer-reviewed, head-to-head comparative data were identified for these specific analogs, highlighting a significant evidence gap.

2-(Furan-2-YL)-5-methylbenzoic acid: Absence of Public, Quantitative Comparative Bioactivity or Performance Data


Physicochemical Property Comparison with the 6-Methyl Positional Isomer

The target compound, 2-(furan-2-yl)-5-methylbenzoic acid, and its closest positional isomer, 2-(furan-2-yl)-6-methylbenzoic acid (CAS 1261952-35-5), are regioisomers with identical molecular formulas (C12H10O3) and molecular weight (202.21 g/mol) but differ in the methyl group position on the benzoic acid ring [1]. The 5-methyl isomer has a computed XLogP3-AA of 2.5 [1], while the 6-methyl isomer has no publicly reported computed LogP. This difference in regiochemistry results in distinct molecular shapes and electronic distributions, which can lead to divergent biological activities, as demonstrated in other furan-aryl carboxylic acid systems [2]. No direct comparative bioassay data between these two specific isomers is available in the public domain.

Physicochemical Characterization Regioisomer Differentiation Medicinal Chemistry Building Blocks

Heterocycle Comparison: Furan vs. Thiophene Analog

The target compound, 2-(furan-2-yl)-5-methylbenzoic acid, contains a furan ring, while the analog 5-methyl-2-(thiophen-2-yl)benzoic acid (CAS 1261960-74-0) contains a thiophene ring. This O→S bioisosteric replacement increases the molecular weight from 202.20 g/mol to 218.30 g/mol and alters the heteroatom's electronegativity and polarizability . In analogous 4-(furan-2-yl)benzoic acid systems, replacing a furan with a thiophene has been shown to modulate enzyme inhibitory activity against glutathione S-transferases, with the nature of the heterocycle significantly affecting IC50 values [1]. No direct comparative bioactivity data between these two specific 5-methylbenzoic acid derivatives have been published.

Bioisostere Analysis Heterocycle Replacement Drug Discovery

Computed Physicochemical and Drug-Likeness Profile from PubChem

The PubChem database provides computed molecular properties for 2-(furan-2-yl)-5-methylbenzoic acid, including a molecular weight (202.21 g/mol), XLogP3-AA (2.5), hydrogen bond donor count (1), hydrogen bond acceptor count (3), rotatable bond count (2), and topological polar surface area (50.4 Ų) [1]. These values place the compound within lead-like chemical space according to the Rule of Three (MW <300, LogP ≤3). The unsubstituted analog, 2-(furan-2-yl)benzoic acid (CAS 331942-47-3), has a lower molecular weight (188.18 g/mol) and lacks the methyl group, which alters its lipophilicity and steric profile . This demonstrates how the 5-methyl substitution differentiates the target compound from simpler furan-benzoic acid building blocks, even in the absence of bioactivity data.

Computational ADME Drug-Likeness Prediction Fragment-Based Drug Design

Primary Research Application Scenarios for 2-(Furan-2-YL)-5-methylbenzoic acid Based on Current Evidence


Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The well-defined regiospecificity of 2-(furan-2-yl)-5-methylbenzoic acid makes it a suitable candidate for systematic SAR explorations where the impact of the methyl group's position and the furan heterocycle on biological target engagement is being probed. Its distinct structure relative to the unsubstituted 2-(furan-2-yl)benzoic acid (MW 188.18 g/mol) allows for evaluating the steric and lipophilic contribution of the 5-methyl group. While no target-specific bioactivity data for this specific compound are currently public, its physicochemical profile (MW 202.21, XLogP3 2.5) [1] supports its utility as a fragment or scaffold in lead generation libraries.

Bioisostere Evaluation in Drug Discovery

This compound can serve as a furan-containing reference point in bioisostere replacement studies alongside its thiophene analog, 5-methyl-2-(thiophen-2-yl)benzoic acid (MW 218.30 g/mol) . In related 4-(furan-2-yl)benzoic acid systems, the nature of the heterocycle has been shown to modulate enzyme inhibitory potency against glutathione S-transferases [2]. Systematic pairwise testing of both compounds against a panel of biological targets could reveal the impact of O→S substitution on potency, selectivity, and metabolic stability.

Methodology Development in Synthetic Organic Chemistry

The compound's biaryl structure, connecting a furan to a methyl-substituted benzoic acid, makes it a useful substrate for developing and optimizing cross-coupling reactions, such as Suzuki-Miyaura couplings, or for studying directed C-H activation strategies. Its commercial availability at 95% purity facilitates its use as a starting material or intermediate in the synthesis of more complex molecules, including benzofuran derivatives, which are privileged scaffolds in medicinal chemistry [2].

Computational Chemistry and Cheminformatics Model Training

With its comprehensive set of computed physicochemical properties available in PubChem [1], 2-(furan-2-yl)-5-methylbenzoic acid can be included in molecular descriptor datasets for training quantitative structure-property relationship (QSPR) models. Its position on the edge of lead-like chemical space, defined by the Rule of Three (MW <300, LogP ≤3) [1], makes it a useful data point for models predicting solubility, permeability, or metabolic stability.

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